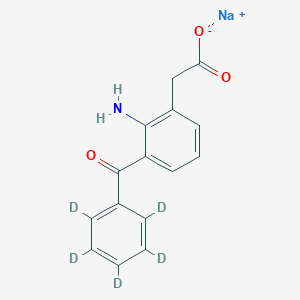
3,6-Dihydroxynaphthalene-2,7-disulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dihydroxynaphthalene-2,7-disulfonic acid is an organic compound with the molecular formula C10H8O8S2. It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups and two sulfonic acid groups. This compound is known for its solubility in water and its applications in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dihydroxynaphthalene-2,7-disulfonic acid typically involves the sulfonation of naphthalene derivatives followed by hydroxylation. One common method includes the sulfonation of naphthalene with sulfuric acid to produce naphthalene-2,7-disulfonic acid, which is then hydroxylated using a suitable oxidizing agent to introduce the hydroxyl groups at the 3 and 6 positions .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes where naphthalene is first sulfonated and then subjected to controlled hydroxylation. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups.
Reduction: The compound can be reduced to form naphthalene derivatives with fewer oxygen functionalities.
Substitution: The sulfonic acid groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.
Major Products:
Oxidation: Products include naphthoquinones.
Reduction: Products include dihydroxynaphthalenes.
Substitution: Products vary depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3,6-Dihydroxynaphthalene-2,7-disulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is utilized in biochemical assays and as a staining agent.
Mecanismo De Acción
The mechanism of action of 3,6-Dihydroxynaphthalene-2,7-disulfonic acid involves its ability to form stable complexes with metal ions and organic molecules. The hydroxyl and sulfonic acid groups facilitate interactions with various molecular targets, leading to its effectiveness in applications such as staining and chelation. The pathways involved include coordination chemistry and hydrogen bonding .
Comparación Con Compuestos Similares
- 1,8-Dihydroxynaphthalene-3,6-disulfonic acid
- 4,5-Dihydroxynaphthalene-2,7-disulfonic acid
Comparison: 3,6-Dihydroxynaphthalene-2,7-disulfonic acid is unique due to the specific positions of its hydroxyl and sulfonic acid groups, which confer distinct chemical properties and reactivity. Compared to its isomers, it may exhibit different solubility, stability, and interaction profiles with other molecules .
Propiedades
Fórmula molecular |
C10H8NaO8S2 |
|---|---|
Peso molecular |
343.3 g/mol |
InChI |
InChI=1S/C10H8O8S2.Na/c11-7-1-5-2-8(12)10(20(16,17)18)4-6(5)3-9(7)19(13,14)15;/h1-4,11-12H,(H,13,14,15)(H,16,17,18); |
Clave InChI |
WZCUTQZDUZZQSZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C=C(C(=CC2=CC(=C1O)S(=O)(=O)O)S(=O)(=O)O)O.[Na] |
Números CAS relacionados |
51690-40-5 7153-21-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



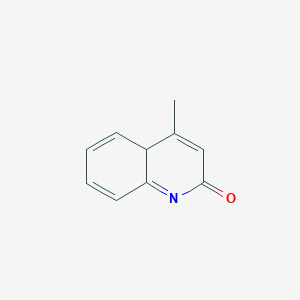
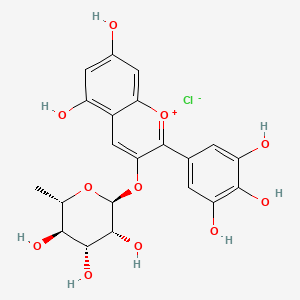
![[1,3-bis(methoxymethyl)-2,4-dioxo-5H-pyrimidin-1-ium-5-yl]boronic acid](/img/structure/B12367291.png)
![(1S,9R,10S)-18-(cyclopropylmethyl)-13-[2-(4-methylpyrazol-1-yl)ethyl]-13,18-diazatetracyclo[7.6.3.01,10.02,7]octadeca-2(7),3,5-triene-4,10-diol;trihydrochloride](/img/structure/B12367295.png)

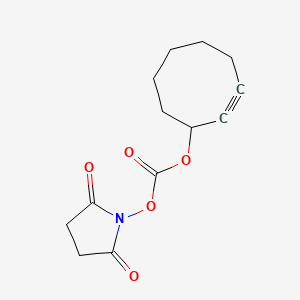

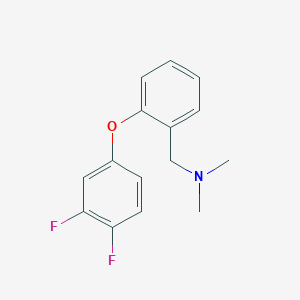
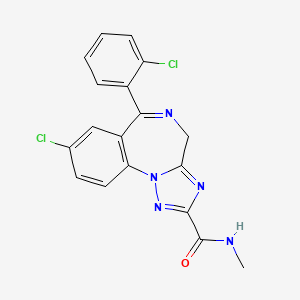
![N-[4-[[6-(3,5-dimethoxyphenyl)purin-9-yl]methyl]phenyl]prop-2-enamide](/img/structure/B12367332.png)
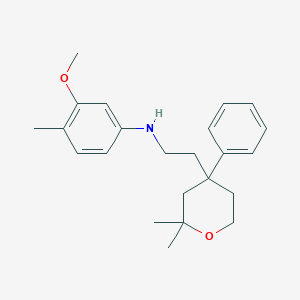
![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B12367334.png)
